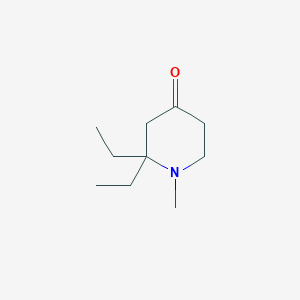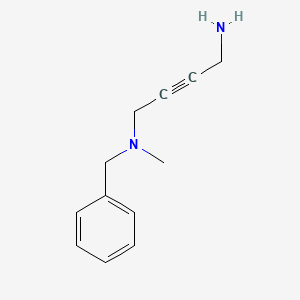
2,2-Diethyl-1-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-1-methylpiperidin-4-one is a piperidine derivative with a molecular formula of C10H19NO. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound is known for its unique structure, which includes a piperidine ring substituted with diethyl and methyl groups, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1-methylpiperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with a suitable ketone, followed by cyclization to form the piperidine ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-1-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidine N-oxides, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2,2-Diethyl-1-methylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1-methylpiperidin-4-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological pathways . The exact mechanism depends on the specific structure and functional groups present in the derivative .
Comparison with Similar Compounds
2,2-Diethylpiperidine: Similar structure but lacks the methyl group.
1-Methylpiperidin-4-one: Similar but lacks the diethyl groups.
2,2-Dimethyl-1-methylpiperidin-4-one: Similar but with dimethyl instead of diethyl groups.
Uniqueness: 2,2-Diethyl-1-methylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for synthesizing novel pharmaceuticals and other bioactive molecules .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2,2-diethyl-1-methylpiperidin-4-one |
InChI |
InChI=1S/C10H19NO/c1-4-10(5-2)8-9(12)6-7-11(10)3/h4-8H2,1-3H3 |
InChI Key |
SGAYEMZWYUJKDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)CCN1C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13231614.png)
![6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13231615.png)

![1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13231631.png)
![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13231650.png)







![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid](/img/structure/B13231679.png)

